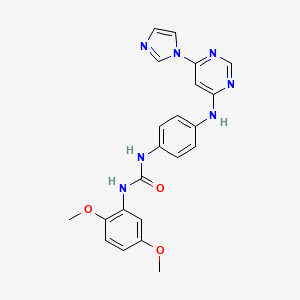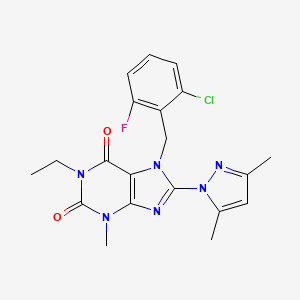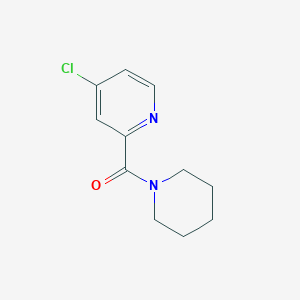
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPE is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of FPE is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). FPE binds to the serotonin transporter protein, preventing the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. This increased serotonin availability is thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Biochemical and Physiological Effects
FPE has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. FPE has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and the survival of neurons. These effects are thought to contribute to the anxiolytic and antidepressant-like effects of FPE.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPE in lab experiments is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various disorders. However, the limitations of FPE include its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for the study of FPE. One potential direction is to further investigate the mechanism of action of FPE and its effects on various neurotransmitters. Another direction is to study the long-term safety and toxicity of FPE. Additionally, the development of new drugs based on FPE could be an important area of research in the future.
Méthodes De Synthèse
The synthesis of FPE involves the reaction of 3-fluoroacetophenone with propargylamine in the presence of sodium hydride, followed by the reaction with piperazine in the presence of acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
FPE has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. FPE has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-6-17-7-9-18(10-8-17)15(19)12-13-4-3-5-14(16)11-13/h1,3-5,11H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTDCDUQEDSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)









![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)